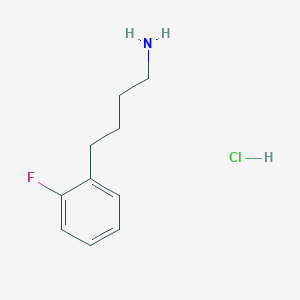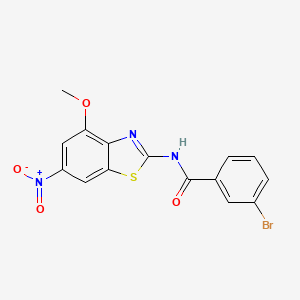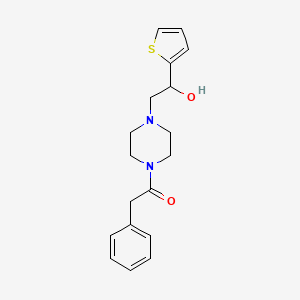![molecular formula C23H25NO3 B2515776 4-[(4-ベンジルピペリジン-1-イル)メチル]-6-ヒドロキシ-7-メチル-2H-クロメン-2-オン CAS No. 859111-47-0](/img/structure/B2515776.png)
4-[(4-ベンジルピペリジン-1-イル)メチル]-6-ヒドロキシ-7-メチル-2H-クロメン-2-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(4-Benzylpiperidin-1-yl)methyl]-6-hydroxy-7-methyl-2H-chromen-2-one is a complex organic compound that combines a benzylpiperidine moiety with a chromenone structure
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
生化学分析
Biochemical Properties
4-[(4-Benzylpiperidin-1-yl)methyl]-6-hydroxy-7-methyl-2H-chromen-2-one plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with monoamine oxidase (MAO), where it functions as an inhibitor, particularly with a preference for MAO-A . This inhibition can affect the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin, which are crucial for various neurological functions. Additionally, the compound has been shown to interact with acetylcholinesterase (AChE), inhibiting its activity and thereby influencing cholinergic signaling pathways .
Cellular Effects
The effects of 4-[(4-Benzylpiperidin-1-yl)methyl]-6-hydroxy-7-methyl-2H-chromen-2-one on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In neuronal cells, the compound exerts neuroprotective effects by inhibiting oxidative stress and apoptosis induced by toxic agents such as hydrogen peroxide (H2O2) and amyloid-beta (Aβ) peptides . This neuroprotection is mediated through the inhibition of reactive oxygen species (ROS) generation and the stabilization of mitochondrial function. Furthermore, the compound has been shown to modulate the expression of genes involved in neuroinflammation and synaptic plasticity .
Molecular Mechanism
At the molecular level, 4-[(4-Benzylpiperidin-1-yl)methyl]-6-hydroxy-7-methyl-2H-chromen-2-one exerts its effects through several mechanisms. It binds to the peripheral anionic site of acetylcholinesterase (AChE), inhibiting its activity and preventing the formation of amyloid fibrils . This binding interaction stabilizes the α-helical content of amyloid-beta peptides, reducing their toxic conformation. Additionally, the compound inhibits monoamine oxidase (MAO) by binding to its active site, thereby preventing the breakdown of monoamine neurotransmitters . These interactions result in increased levels of neurotransmitters, which can enhance synaptic transmission and cognitive function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-[(4-Benzylpiperidin-1-yl)methyl]-6-hydroxy-7-methyl-2H-chromen-2-one have been studied over time. The compound exhibits stability under standard storage conditions, with minimal degradation observed over extended periods . In vitro studies have shown that the compound maintains its inhibitory effects on acetylcholinesterase and monoamine oxidase over time, suggesting sustained bioactivity . Long-term exposure to the compound in neuronal cell cultures has demonstrated persistent neuroprotective effects, with no significant cytotoxicity observed .
Dosage Effects in Animal Models
The effects of 4-[(4-Benzylpiperidin-1-yl)methyl]-6-hydroxy-7-methyl-2H-chromen-2-one vary with different dosages in animal models. At lower doses, the compound exhibits neuroprotective and cognitive-enhancing effects without any adverse reactions . At higher doses, some toxic effects have been observed, including mild hepatotoxicity and gastrointestinal disturbances . The threshold for these adverse effects is dose-dependent, with higher doses leading to more pronounced toxicity. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
4-[(4-Benzylpiperidin-1-yl)methyl]-6-hydroxy-7-methyl-2H-chromen-2-one is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can undergo further conjugation reactions, such as glucuronidation and sulfation, to enhance their excretion. The compound’s interaction with monoamine oxidase (MAO) also affects the metabolic flux of monoamine neurotransmitters, leading to altered levels of dopamine, norepinephrine, and serotonin .
Transport and Distribution
The transport and distribution of 4-[(4-Benzylpiperidin-1-yl)methyl]-6-hydroxy-7-methyl-2H-chromen-2-one within cells and tissues are facilitated by specific transporters and binding proteins. The compound is known to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Within cells, it is distributed to various organelles, including mitochondria and lysosomes, where it can modulate cellular functions . The compound’s distribution is influenced by its lipophilicity, which facilitates its accumulation in lipid-rich tissues .
Subcellular Localization
The subcellular localization of 4-[(4-Benzylpiperidin-1-yl)methyl]-6-hydroxy-7-methyl-2H-chromen-2-one plays a crucial role in its activity and function. The compound is predominantly localized in the mitochondria, where it exerts its neuroprotective effects by stabilizing mitochondrial function and preventing oxidative stress . Additionally, it is found in the lysosomes, where it can influence autophagic processes and cellular degradation pathways . The compound’s localization is directed by specific targeting signals and post-translational modifications that facilitate its transport to these organelles .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-benzylpiperidin-1-yl)methyl]-6-hydroxy-7-methyl-2H-chromen-2-one typically involves multiple steps. One common approach is to start with the preparation of the benzylpiperidine intermediate. This can be achieved by reacting 4-cyanopyridine with toluene, followed by catalytic hydrogenation of the pyridine ring to yield 4-benzylpiperidine . The chromenone part of the molecule can be synthesized through various methods, including the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
4-[(4-Benzylpiperidin-1-yl)methyl]-6-hydroxy-7-methyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group in the chromenone structure can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The benzylpiperidine moiety can undergo nucleophilic substitution reactions, where the benzyl group can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other oxidizing agents.
Reduction: NaBH4, LiAlH4 (Lithium aluminium hydride).
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones from alcohols.
Reduction: Formation of alcohols from ketones.
Substitution: Formation of substituted benzylpiperidine derivatives.
作用機序
The mechanism of action of 4-[(4-benzylpiperidin-1-yl)methyl]-6-hydroxy-7-methyl-2H-chromen-2-one involves its interaction with various molecular targets. The benzylpiperidine moiety is known to act as a monoamine releasing agent, selectively releasing dopamine and norepinephrine . This compound may also function as a monoamine oxidase inhibitor, thereby increasing the levels of monoamines in the brain and exerting potential antidepressant effects.
類似化合物との比較
Similar Compounds
4-Benzylpiperidine: A simpler analogue that acts as a monoamine releasing agent with high selectivity for dopamine and norepinephrine.
Benzylpiperazine: Another compound with similar monoamine releasing properties.
Tetrahydroisoquinoline: A compound with structural similarities and potential pharmacological effects.
Uniqueness
4-[(4-Benzylpiperidin-1-yl)methyl]-6-hydroxy-7-methyl-2H-chromen-2-one is unique due to its combination of a benzylpiperidine moiety with a chromenone structure, which may confer distinct pharmacological properties and potential therapeutic applications.
特性
IUPAC Name |
4-[(4-benzylpiperidin-1-yl)methyl]-6-hydroxy-7-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO3/c1-16-11-22-20(14-21(16)25)19(13-23(26)27-22)15-24-9-7-18(8-10-24)12-17-5-3-2-4-6-17/h2-6,11,13-14,18,25H,7-10,12,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFARNBHSGHICRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1O)C(=CC(=O)O2)CN3CCC(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{3-[4-(2-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-2-(4-fluorophenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2515695.png)
![3-butyl-2-((2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2515696.png)

![4-phenyl-N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)butanamide](/img/structure/B2515699.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)acrylamide](/img/structure/B2515701.png)

![3-[(3-chlorobenzyl)sulfanyl]-1lambda~6~,4-benzothiazine-1,1(4H)-dione](/img/structure/B2515707.png)
![2-[(1-Pyridin-4-yltriazol-4-yl)methylamino]pyridine-3-carbonitrile](/img/structure/B2515709.png)
![7-Methyl-3-[2-(morpholin-4-yl)ethyl]-1,3,10-triazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-2(6),7,9,11,13,15-hexaene-8-carbonitrile](/img/structure/B2515710.png)

![N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-2-methoxy-5-methylbenzene-1-sulfonamide](/img/structure/B2515713.png)
![1-Cyclopentyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-4-carboxylic acid](/img/structure/B2515716.png)
